An In-Depth Technical Guide to 2,6-Difluorophenylacetonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2,6-Difluorophenylacetonitrile: Synthesis, Properties, and Applications
Introduction
2,6-Difluorophenylacetonitrile, also known as 2,6-difluorobenzyl cyanide, is a pivotal fluorinated organic intermediate. Its strategic importance in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, cannot be overstated. The presence of two fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, reactivity, and metabolic stability when incorporated into larger bioactive compounds. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, field-proven synthesis protocol, key applications in drug development, comprehensive analytical characterization methods, and essential safety protocols for its handling.
Core Physicochemical Properties
The fundamental properties of 2,6-Difluorophenylacetonitrile are summarized below. This data is critical for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | |
| Exact Mass | 153.039001 Da | [2] |
| CAS Number | 654-01-3 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.238 g/mL at 25 °C | |
| Boiling Point | 210.7 ± 25.0 °C at 760 mmHg | [2] |
| Flash Point | 53 °C (127.4 °F) - closed cup | |
| Refractive Index (n20/D) | 1.481 | |
| InChIKey | GVAYBGQTAADLJS-UHFFFAOYSA-N | [1][2] |
Synthesis Pathway and Protocol
The most reliable and scalable synthesis of 2,6-Difluorophenylacetonitrile involves the nucleophilic substitution of a 2,6-difluorobenzyl halide with a cyanide salt. This classic Sₙ2 reaction is efficient and proceeds with high fidelity. The overall workflow, including the preparation of the requisite starting material, is outlined below.
Caption: Synthesis workflow for 2,6-Difluorophenylacetonitrile.
Part 1: Synthesis of 2,6-Difluorobenzyl Bromide (Precursor)
Causality: The synthesis begins with the free-radical bromination of 2,6-difluorotoluene. Light is used to initiate the formation of bromine radicals from the reaction of HBr and H₂O₂.[4] These radicals selectively abstract a hydrogen from the benzylic methyl group, which is activated for radical formation, leading to the stable 2,6-difluorobenzyl radical. This radical then reacts with bromine to yield the desired product.[4]
Step-by-Step Protocol:
-
Setup: To a reaction vessel equipped for photochemical reactions, add 2,6-difluorotoluene and a suitable solvent (e.g., an organic or inorganic solvent as per the patent).[4]
-
Reagent Addition: Add 40% hydrobromic acid (HBr) and begin dropwise addition of 30% hydrogen peroxide (H₂O₂) under illumination from a suitable light source.[4]
-
Reaction: Maintain the reaction for 6 to 24 hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium sulfite solution (to quench excess bromine) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2,6-difluorobenzyl bromide can be further purified by silica gel column chromatography to achieve high purity (≥99.0%).[4]
Part 2: Synthesis of 2,6-Difluorophenylacetonitrile
Causality: This step is a nucleophilic bimolecular substitution (Sₙ2). The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon of 2,6-difluorobenzyl bromide, displacing the bromide leaving group. A polar aprotic solvent like DMSO or acetone is chosen because it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[5]
Step-by-Step Protocol:
-
Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide in a minimal amount of water and add a larger volume of ethanol or another suitable polar aprotic solvent.[6]
-
Reagent Addition: Warm the cyanide solution gently. Slowly add a solution of 2,6-difluorobenzyl bromide in the same solvent to the flask over 30-45 minutes.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). Monitor the reaction for the disappearance of the starting benzyl bromide by TLC or GC.
-
Work-up: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Distill off the bulk of the solvent.
-
Purification: The residual liquid will contain the crude product. It can be purified by vacuum distillation to yield the final 2,6-difluorophenylacetonitrile as a clear liquid.[6]
Key Applications in Research and Development
2,6-Difluorophenylacetonitrile is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. The difluorophenyl moiety it provides is highly valued in drug design for its ability to enhance metabolic stability and binding affinity.[7]
Caption: Key synthetic transformations and applications.
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Precursor to 2,6-Difluorobenzylamine: The nitrile group can be readily reduced to a primary amine. A common laboratory and industrial method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] The resulting 2,6-difluorobenzylamine is a key intermediate in the synthesis of various APIs.
-
Precursor to Rufinamide: The antiepileptic drug Rufinamide is chemically named 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. Its synthesis relies on the 2,6-difluorobenzyl moiety, which is derived from precursors like 2,6-difluorobenzyl bromide.[4] 2,6-Difluorophenylacetonitrile serves as a stable, accessible source for this critical structural component.
-
Intermediate for Agrochemicals: The benzoylurea class of insecticides often incorporates a difluorinated phenyl ring to enhance efficacy. 2,6-Difluorobenzonitrile (a closely related compound) is a known intermediate in their synthesis, highlighting the importance of this structural motif in agrochemical design.[9]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of 2,6-Difluorophenylacetonitrile is achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information that validates the structure.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Region (approx. 7.0-7.5 ppm): Expect a complex multiplet pattern for the 3 aromatic protons. The proton at the 4-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 3 and 5-positions. The protons at the 3 and 5-positions will also show complex splitting. Benzylic Region (approx. 3.8-4.0 ppm): A sharp singlet integrating to 2 protons (the -CH₂- group). Its downfield shift is due to the electron-withdrawing effects of the adjacent aromatic ring and nitrile group. |
| ¹³C NMR | Nitrile Carbon (approx. 115-120 ppm): A characteristically sharp signal for the -C≡N carbon. Benzylic Carbon (approx. 15-25 ppm): A signal for the -CH₂- carbon. Aromatic Carbons (approx. 110-165 ppm): Expect four distinct signals in the aromatic region. The carbons directly bonded to fluorine (C2, C6) will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the CH₂CN group (C1) will likely be a triplet due to coupling with both fluorine atoms. |
| FT-IR | Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. This peak is highly diagnostic for the nitrile functional group. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the benzylic CH₂ group. C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z = 153, corresponding to the molecular weight of the compound.[1] |
Safety and Handling Protocols
2,6-Difluorophenylacetonitrile is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Identification: [1]
-
Physical Hazards: H226: Flammable liquid and vapor.
-
Health Hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Self-Validating Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for neat transfers.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.
-
-
Storage: Store in a tightly sealed container in a designated flammables cabinet, away from heat, sparks, and oxidizing agents.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.
References
-
[Vogel A.I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical; 1989.] ([Link])
Sources
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- 2. 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
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- 9. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]
